Cas no 2063-90-3 (Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate)
2063-90-3 structure
Product Name:Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate
Numero CAS:2063-90-3
MF:C27H46O3
MW:418.652348995209
CID:1395140
PubChem ID:250425
Update Time:2025-04-20
Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate
- AR-1J5058
- A23962
- 3,5-seco-4-nor-cholestan-5-one-3-methyl ester
- AC1Q5ZXR
- 3,5-seco-4-nor-cholestane-5-one-3-methyl ester
- CTK4E4752
- NSC69906
- AG-K-44783
- methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxododecahydro-1h-cyclopenta[a]naphthalen-6-yl]propanoate
- AC1L5HNI
- AR-1J5058; A23962; 3,5-seco-4-nor-cholestan-5-one-3-methyl ester; AC1Q5ZXR; 3,5-seco-4-nor-cholestane-5-one-3-methyl ester; CTK4E4752; NSC69906; AG-K-44783; methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxododecahydro-1h-cyclopenta[a]naphthalen-6-yl]propanoate; AC1L5HNI;
- 2063-90-3
- DTXSID20290603
- NSC-69906
-
- Inchi: 1S/C27H46O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24(28)27(5,17-15-25(29)30-6)23(20)14-16-26(21,22)4/h18-23H,7-17H2,1-6H3
- Chiave InChI: KFESJUNMYAXFFT-UHFFFAOYSA-N
- Sorrisi: O=C1CCC2C(C1(C)CCC(=O)OC)CCC1(C)C(C(C)CCCC(C)C)CCC12
Proprietà calcolate
- Massa esatta: 418.34488
- Massa monoisotopica: 418.34469533g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 626
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.8
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- PSA: 43.37
- LogP: 6.82990
Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
2063-90-3 (Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate) Prodotti correlati
- 24851-98-7(Methyl dihydrojasmonate)
- 6297-22-9(methyl 4-oxocyclohexane-1-carboxylate)
- 13672-64-5(Methyl 2-(2-oxocyclohexyl)acetate)
- 13148-83-9(Methyl 3-oxocyclohexanecarboxylate)
- 2630-39-9((-) Methyl Dihydrojasmonate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti